Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane
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Overview
Description
Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane is a fluorinated organosilicon compound It is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane typically involves the reaction of trimethylsilyl chloride with a fluorinated alcohol under basic conditions. The reaction can be represented as follows:
Trimethylsilyl chloride+Fluorinated alcohol→Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane+Hydrochloric acid
The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different degrees of fluorination.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst such as palladium can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Alkyl or aryl substituted silanes.
Oxidation: Silanols or siloxanes.
Reduction: Partially or fully reduced silanes.
Scientific Research Applications
Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and coatings that exhibit high thermal stability and chemical resistance.
Organic Synthesis: Serves as a reagent for introducing fluorinated groups into organic molecules, enhancing their stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, enhancing the stability of the resulting compounds. The silicon atom can participate in the formation of siloxane bonds, which are crucial for the development of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl]silane
- Trimethyl-[1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl]silane
- 1,1,2,2-Tetrafluoro-N,N-dimethylethylamine
Uniqueness
Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane is unique due to the presence of both trifluorovinyloxy and tetrafluoroethyl groups. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications in materials science and organic synthesis.
Biological Activity
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane is a fluorinated silane compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C4H3F7O
- Molecular Weight : 200.06 g/mol
- Physical State : Liquid
- Boiling Point : 56 °C
- Density : 1.49 g/mL
The compound is characterized by its tetrafluorinated structure which contributes to its stability and reactivity in biological systems.
This compound exhibits several biological activities that can be attributed to its chemical structure:
- Antimicrobial Properties : Research indicates that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
- Cell Membrane Interaction : The presence of fluorine atoms in the structure may facilitate interactions with lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Research has begun to explore the biological implications of this compound:
- A study published in the Journal of Power Sources highlighted the use of fluorinated ethers in battery technology but also noted their potential biological interactions due to their solvent properties .
- Another investigation indicated that partially fluorinated ethers could improve performance in lithium-sulfur batteries by modifying the solid electrolyte interphase (SEI), which might have implications for cellular environments in bioelectrochemical systems .
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with other related fluorinated compounds is presented below:
Properties
Molecular Formula |
C7H9F7OSi |
---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethyl]silane |
InChI |
InChI=1S/C7H9F7OSi/c1-16(2,3)7(13,14)6(11,12)15-5(10)4(8)9/h1-3H3 |
InChI Key |
VDJVOCAVEVQLBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(OC(=C(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
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